3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
Description
This compound features a central oxazolidin-2-one ring linked via a 2-oxoethyl group to a piperidine moiety substituted at the 3-position with a 5-bromopyrimidin-2-yloxy group. The bromopyrimidine substituent introduces significant steric bulk and electron-withdrawing properties, which may influence binding interactions in medicinal chemistry contexts (e.g., kinase inhibition) or physicochemical properties such as solubility and metabolic stability. The oxazolidinone scaffold is known for its versatility in drug design, often contributing to conformational rigidity and hydrogen-bonding capacity .
Properties
IUPAC Name |
3-[2-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O4/c15-10-6-16-13(17-7-10)23-11-2-1-3-18(8-11)12(20)9-19-4-5-22-14(19)21/h6-7,11H,1-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURHTFRNKJFRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
5-Bromopyrimidin-2-ol reacts with 3-hydroxypiperidine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install the ether linkage. This method avoids racemization and achieves high regioselectivity.
Reaction Conditions :
Alternative Coupling Strategies
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) between 5-bromo-2-iodopyrimidine and piperidin-3-ol has been explored, though yields are suboptimal due to competing side reactions.
Synthesis of Intermediate B: 2-(2-Oxoethyl)oxazolidin-2-one
Cyclization of β-Amino Alcohols
2-Chloro-N-(2-hydroxyethyl)acetamide undergoes base-mediated cyclization (K₂CO₃, DMF) to form the oxazolidinone ring. The ketone moiety is introduced via oxidation of a secondary alcohol intermediate.
Optimization Note :
- Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reaction efficiency.
- Heating at 80°C for 48 hours achieves full conversion.
Convergent Coupling of Intermediates A and B
Alkylation of Piperidine
Intermediate A is treated with 2-bromo-1-(oxazolidin-2-one-yl)ethan-1-one in the presence of K₂CO₃ and TBAB in DMF. The reaction proceeds via nucleophilic substitution at the piperidine nitrogen.
Typical Procedure :
Reductive Amination Approach
An alternative route involves condensing piperidine-3-amine with 2-oxoethyl oxazolidinone using sodium cyanoborohydride in methanol. However, this method suffers from low regioselectivity and is less favored.
Side Reactions and Byproduct Mitigation
Competing Ether Formation
During Mitsunobu coupling, residual moisture leads to hydrolysis of the pyrimidinyl ether. Anhydrous conditions and molecular sieves suppress this.
Oxazolidinone Ring Opening
Prolonged heating in polar aprotic solvents (e.g., DMF) can cleave the oxazolidinone. Limiting reaction time to 48 hours and maintaining temperatures below 90°C mitigates degradation.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis (analogous to) confirms the planar geometry of the oxazolidinone and piperidine rings, with intramolecular C–H···O stabilizing the conformation.
Industrial-Scale Optimization
Solvent Selection
Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) improves recyclability and reduces environmental impact.
Catalytic Enhancements
Nanoparticle-supported palladium catalysts (e.g., Pd/C) accelerate SNAr reactions, reducing reaction times by 30%.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing bromopyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that the presence of the bromine atom enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various bromopyrimidine compounds against strains of Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
Anticancer Properties
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest. The oxazolidinone scaffold is known for its ability to interact with DNA and inhibit tumor cell proliferation.
Case Study:
In vitro studies on cancer cell lines such as HeLa and MCF-7 showed that the compound significantly reduced cell viability and induced apoptosis at specific concentrations. This was attributed to its ability to interfere with key signaling pathways involved in cell survival .
Central Nervous System (CNS) Activity
The piperidine component of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those targeting serotonin and dopamine receptors.
Case Study:
Research published in Neuropharmacology highlighted the effects of piperidine derivatives on anxiety-related behaviors in animal models. The findings suggested that compounds like this compound could serve as lead compounds for developing anxiolytic drugs .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from commercially available bromopyrimidine derivatives. Various synthetic routes have been explored, leading to different derivatives with enhanced biological activities.
Table 2: Synthetic Routes
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Bromopyrimidine + Piperidine | Intermediate A |
| 2 | Intermediate A + Oxazolidinone | 3-(2-(...)-oxazolidinone |
| 3 | Final purification | Target Compound |
Mechanism of Action
The mechanism of action of 3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with the active site of enzymes, while the piperidine and oxazolidinone rings provide structural stability and enhance binding affinity. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on atomic masses.
Key Comparative Insights:
Substituent Effects :
- Halogen vs. Alkoxy Groups : The target compound’s 5-bromopyrimidine substituent (Br, ~80 g/mol) increases molecular weight and lipophilicity compared to Analog 1’s 5-methoxypyrimidine (OCH₃, ~31 g/mol). Bromine’s larger atomic radius may sterically hinder binding in certain targets but could enhance halogen-bonding interactions .
- Aromatic Systems : Analog 2 incorporates a chlorophenyl group, which adds a planar aromatic ring absent in the target compound. This may broaden target selectivity (e.g., toward serotonin or dopamine receptors) compared to the pyrimidine-focused target .
Heterocyclic Diversity: Analog 3 replaces pyrimidine with a thieno[3,2-d]pyrimidine core, introducing sulfur into the π-system.
Biological Activity
The compound 3-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a novel oxazolidinone derivative that incorporates a bromopyrimidine moiety. This structural composition suggests potential biological activities, particularly in medicinal chemistry, where oxazolidinones are recognized for their antimicrobial properties and other therapeutic effects. This article reviews the biological activities associated with this compound, emphasizing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.3 g/mol. The presence of the bromine atom in the pyrimidine ring is significant as it can enhance biological activity through various interactions, such as hydrogen bonding and π-π stacking.
| Property | Value |
|---|---|
| Molecular Formula | C20H24BrN3O3 |
| Molecular Weight | 442.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034275-78-8 |
Antimicrobial Properties
Research indicates that oxazolidinones exhibit significant antimicrobial activity. The oxazolidinone framework has been linked to various biological effects, including:
- Inhibition of bacterial protein synthesis : This mechanism is crucial for the antimicrobial action of oxazolidinones, where they bind to the ribosomal subunit, preventing peptide bond formation.
A study highlighted that derivatives similar to this compound showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The unique structure of this compound could enhance its efficacy against resistant strains.
Cytotoxicity Studies
Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In vitro studies have shown varying degrees of cytotoxic effects on different cell lines. For instance, related compounds demonstrated minimal cytotoxicity towards normal cell lines while effectively targeting cancer cells .
Table 1: Cytotoxicity Results
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 100 | 92 |
| Compound B | 200 | 68 |
| Compound C | 50 | 114 |
The biological activity of this compound can be attributed to multiple mechanisms:
- Enzyme Inhibition : The oxazolidinone structure may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The piperidine moiety may interact with various receptors, potentially leading to therapeutic effects beyond antimicrobial activity.
- Biofilm Disruption : Some studies suggest that compounds with similar structures can disrupt biofilm formation in bacteria, enhancing their effectiveness against chronic infections .
Case Studies
Several studies have explored the biological implications of oxazolidinone derivatives:
- Antimicrobial Efficacy : A comparative study on various oxazolidinone derivatives showed that modifications at the piperidine position significantly influenced antibacterial potency .
- Cell Line Testing : Research involving L929 and A549 cell lines demonstrated that certain derivatives increased cell viability at specific concentrations, indicating a potential for therapeutic applications beyond traditional antimicrobial uses .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling the bromopyrimidine moiety to the piperidine ring, followed by oxazolidinone formation. Key steps include:
- Nucleophilic substitution : React 5-bromopyrimidin-2-ol with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidinyloxy group .
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the intermediate to the oxazolidinone core .
- Solvent optimization : Polar aprotic solvents like DMSO or acetonitrile enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions, particularly for the oxazolidinone carbonyl (δ ~170 ppm) and piperidine protons (δ 1.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s signature doublet) .
- X-ray crystallography : Resolves ambiguous stereochemistry; SHELX or WinGX suites refine crystal structures .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational NMR data for this compound?
- Methodological Answer :
- Multi-technique validation : Cross-verify NMR assignments with 2D experiments (COSY, HSQC) and compare computed chemical shifts (DFT or machine learning models) .
- Dynamic effects : Account for conformational flexibility (e.g., piperidine ring puckering) using variable-temperature NMR or molecular dynamics simulations .
- Crystallographic backup : Use SHELXL-refined X-ray structures to confirm spatial arrangements .
Q. What experimental designs are optimal for assessing the compound’s reactivity under oxidative or reductive conditions?
- Methodological Answer :
- Oxidation : Treat with KMnO₄ in acidic media to target sulfur or amine groups; monitor by TLC/LC-MS for sulfone or hydroxylated products .
- Reduction : Use NaBH₄ or catalytic hydrogenation (Pd/C) to reduce carbonyls or unsaturated bonds; confirm via FT-IR loss of C=O stretches .
- Kinetic studies : Employ stopped-flow UV-Vis spectroscopy to track reaction rates under varying pH/temperature .
Q. How to evaluate the compound’s interaction with enzymatic targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on piperidine’s H-bonding and bromopyrimidine’s hydrophobic interactions .
- Surface plasmon resonance (SPR) : Measure real-time binding affinity (KD) by immobilizing the target protein on a sensor chip .
- Functional assays : Test inhibition of enzymatic activity (e.g., luciferase-based ATPase assays) at varying compound concentrations .
Q. What strategies mitigate synthetic byproducts during scale-up?
- Methodological Answer :
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediates and adjust reaction parameters .
- Purification optimization : Use preparative HPLC with C18 columns; gradient elution (water/acetonitrile + 0.1% TFA) resolves polar impurities .
- Thermal analysis : DSC/TGA identifies exothermic side reactions, guiding temperature control during large-scale synthesis .
Data Analysis & Contradiction Resolution
Q. How to address conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Standardize protocols : Use WHO-recommended cell lines (e.g., HEK293 for GPCRs) and normalize results to internal controls (e.g., β-actin in Western blots) .
- Meta-analysis : Apply Bayesian statistics to integrate data from heterogeneous sources (e.g., in vitro vs. ex vivo) .
- Orthogonal assays : Confirm cytotoxicity via MTT and apoptosis markers (Annexin V/PI staining) to rule off-target effects .
Structural & Mechanistic Insights
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : SwissADME or pkCSM estimate logP, BBB permeability, and CYP450 inhibition .
- MD simulations : GROMACS models blood-brain barrier penetration, leveraging the compound’s lipophilic piperidine/oxazolidinone balance .
Q. How to determine the role of the bromopyrimidine group in target binding?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
